3-Ethyl-4-octanone

Chemical Synthesis Separation Science Process Chemistry

3-Ethyl-4-octanone (CAS 19781-29-4) is a branched aliphatic ketone with the molecular formula C10H20O and a molecular weight of 156.27 g/mol. Characterized by an eight-carbon backbone with a ketone group at the fourth carbon and an ethyl substituent at the third carbon, this compound is a colorless liquid with a sweet, fruity aroma, making it a candidate for flavor and fragrance research.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 19781-29-4
Cat. No. B1595360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-4-octanone
CAS19781-29-4
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCCCCC(=O)C(CC)CC
InChIInChI=1S/C10H20O/c1-4-7-8-10(11)9(5-2)6-3/h9H,4-8H2,1-3H3
InChIKeyXIQNUWMKJWNUCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-4-octanone (CAS 19781-29-4) Procurement Guide: Sourcing the Branched C10 Ketone for Synthesis and Flavor Research


3-Ethyl-4-octanone (CAS 19781-29-4) is a branched aliphatic ketone with the molecular formula C10H20O and a molecular weight of 156.27 g/mol [1]. Characterized by an eight-carbon backbone with a ketone group at the fourth carbon and an ethyl substituent at the third carbon, this compound is a colorless liquid with a sweet, fruity aroma, making it a candidate for flavor and fragrance research . It is primarily supplied as a 98% purity research chemical by vendors like Thermo Scientific (Alfa Aesar) and Sigma-Aldrich, serving as a specialty synthetic intermediate and reference standard .

Why 4-Octanone or 2-Octanone Cannot Replace 3-Ethyl-4-octanone: Structural and Property Differentiation


Generic substitution among C10 or C8 ketones is not feasible due to significant structural differences that dictate physicochemical properties and reactivity. 3-Ethyl-4-octanone's branched structure results in a higher boiling point and a specific LogP value that differentiates it from linear isomers like 4-octanone (CAS 589-63-9, bp ~163°C) [1]. These differences directly impact distillation-based purification, chromatographic retention times, and partition coefficients in extraction processes. Furthermore, its specific branching pattern and carbonyl position confer a unique 'sweet, fruity' sensory profile distinct from other octanone isomers, which is critical for organoleptic research where a specific odor character is required .

Quantifiable Evidence for 3-Ethyl-4-octanone Selection: Physicochemical and Synthesis Comparisons


Boiling Point Elevation vs. Linear Isomer 4-Octanone Improves Purification Margins

The branched structure of 3-ethyl-4-octanone results in a predicted boiling point of 199.3±8.0 °C at 760 mmHg, which is approximately 36 °C higher than that of its linear isomer 4-octanone (boiling point ~163 °C) . While these are predicted values, the difference suggests a significantly larger separation margin during fractional distillation, potentially simplifying purification when the compound is used as a solvent or intermediate, or when separating it from unreacted linear ketone precursors [1].

Chemical Synthesis Separation Science Process Chemistry

Enhanced Lipophilicity (LogP 3.18) vs. 2-Octanone for Extraction and Partitioning Applications

3-Ethyl-4-octanone has a predicted LogP of 3.18, which is significantly higher than that of the common solvent 2-octanone (LogP ~2.0) [1][2]. This indicates greater lipophilicity, making 3-ethyl-4-octanone a more suitable choice for applications requiring efficient partitioning into non-polar phases, such as liquid-liquid extraction of hydrophobic analytes or as a reference compound for reversed-phase HPLC method development [1].

Flavor Chemistry Analytical Chemistry Extraction

Accessible Two-Route Synthesis with Established Yield Benchmark

The synthesis of 3-ethyl-4-octanone has been documented via two distinct routes: 1) a reaction using n-butyllithium, which provides a reported yield of approximately 20%, and 2) a reaction starting from 2-ethylbutanal . The availability of multiple synthetic routes, even with a modest 20% yield for one method, is a practical differentiator from less accessible branched ketones that may have no published synthesis. This provides a direct starting point for process development, allowing a procurement team to secure the compound either commercially or through a known scalable method .

Synthetic Methodology Organic Synthesis Route Scouting

High Commercial Purity (98%) as a Standard Specification for Research Use

The compound is commercially available at a guaranteed purity of 98%, as specified by Thermo Scientific (Alfa Aesar product line) . This standard specification ensures consistency for research applications, in contrast to some AldrichCPR products where Sigma-Aldrich explicitly states that no analytical data is collected and the product is sold 'AS-IS' . When procuring 3-ethyl-4-octanone, selecting the 98% assay grade from Alfa Aesar/Thermo Scientific offers a higher degree of identity assurance and purity validation compared to the AldrichCPR offering, which shifts all analytical responsibility to the buyer .

Quality Control Specifications Procurement

Procurement-Ready Application Scenarios for 3-Ethyl-4-octanone Based on Quantitative Evidence


Use as a Branched Reference Standard for GC-MS Method Development

Due to its distinct boiling point of 199.3±8.0 °C and high lipophilicity (LogP 3.18), 3-ethyl-4-octanone serves as an excellent retention time marker for developing gas chromatography methods aimed at separating branched from linear ketones. Procuring the 98% purity grade ensures a reliable standard with minimal isomeric interference .

Specialty Solvent for High-Temperature Organic Reactions

Its boiling point, which is ~36 °C higher than 4-octanone, makes 3-ethyl-4-octanone a suitable solvent candidate for reactions requiring elevated temperatures where common lower-boiling ketone solvents would evaporate, thus expanding the operational temperature window without moving to much heavier, more expensive solvents .

Synthetic Intermediate for Deuterated or Complex Flavor Compound Libraries

With at least two documented and accessible synthetic routes from 2-ethylbutanal or via n-butyllithium , this compound is a logical starting material for the synthesis of diverse compound libraries. The known 20% yield benchmark allows for accurate cost and material planning when generating derivatives for medicinal chemistry or flavor research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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